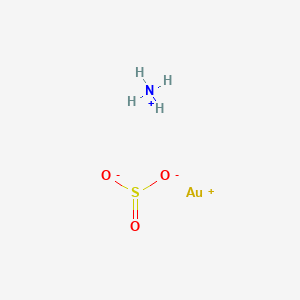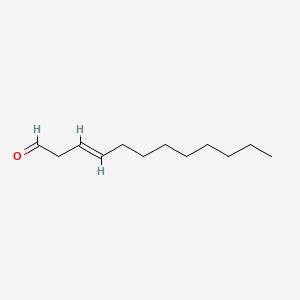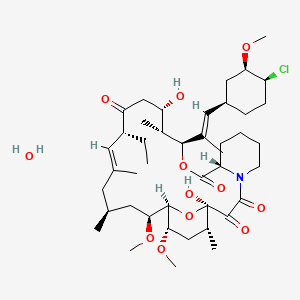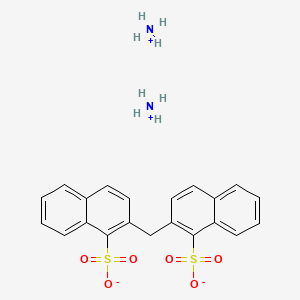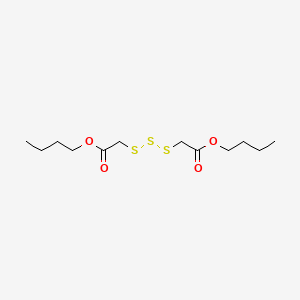
Dibutyl 2,2'-trithiodiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,2’-trithiodiacetate is an organic compound with the molecular formula C12H22O4S3 It is a diester of trithiodiacetic acid and is known for its unique sulfur-containing structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl 2,2’-trithiodiacetate can be synthesized through the esterification of trithiodiacetic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of dibutyl 2,2’-trithiodiacetate may involve continuous esterification processes where trithiodiacetic acid and butanol are fed into a reactor with a catalyst. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Types of Reactions:
Oxidation: Dibutyl 2,2’-trithiodiacetate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dibutyl 2,2’-trithiodiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which dibutyl 2,2’-trithiodiacetate exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological processes.
Comparison with Similar Compounds
Dibutyl disulfide: Similar in structure but contains only two sulfur atoms.
Dibutyl trisulfide: Contains three sulfur atoms but differs in the arrangement of the sulfur atoms.
Dibutyl tetrasulfide: Contains four sulfur atoms and has different chemical properties.
Uniqueness: Dibutyl 2,2’-trithiodiacetate is unique due to its specific arrangement of sulfur atoms and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
94086-70-1 |
|---|---|
Molecular Formula |
C12H22O4S3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
butyl 2-[(2-butoxy-2-oxoethyl)trisulfanyl]acetate |
InChI |
InChI=1S/C12H22O4S3/c1-3-5-7-15-11(13)9-17-19-18-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
YBOOJFQIQJHNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSSSCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


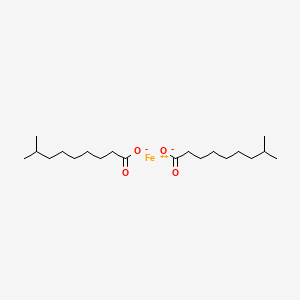
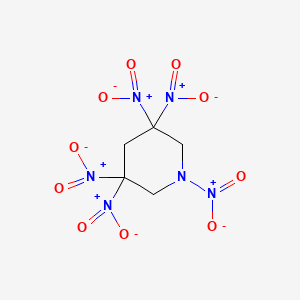
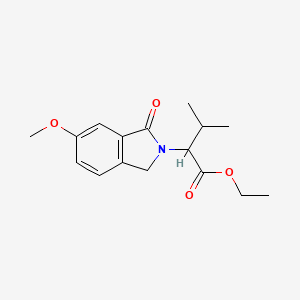
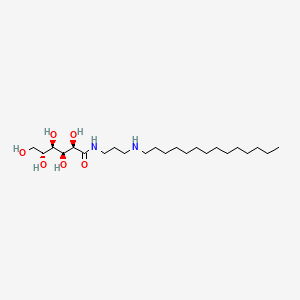



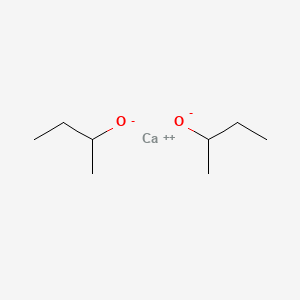
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
